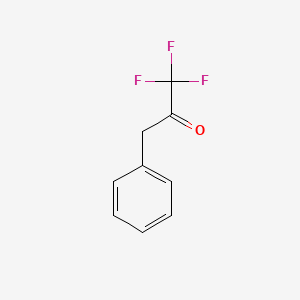

3-Phenyl-1,1,1-Trifluoropropan-2-One

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJKTOIWQHTZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278786 | |

| Record name | 3-Phenyl-1,1,1-Trifluoropropan-2-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-92-5 | |

| Record name | 1,1,1-Trifluoro-3-phenyl-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 350-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-1,1,1-Trifluoropropan-2-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trifluoro-3-phenyl-2-propanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Phenyl-1,1,1-Trifluoropropan-2-One physical properties

An In-depth Technical Guide to the Physical Properties of 3-Phenyl-1,1,1-Trifluoropropan-2-One

Introduction: Understanding a Key Fluorinated Ketone

This compound, also known by synonyms such as 1,1,1-Trifluoro-3-phenyl-2-propanone and benzyl trifluoromethyl ketone, is a specialized fluorinated organic compound.[1][2][3][4] Its structure, which uniquely combines an aromatic phenyl group with a reactive trifluoromethyl ketone moiety, makes it a valuable intermediate and building block in synthetic organic chemistry and drug discovery. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the ketone's reactivity and imparts unique properties to molecules that incorporate this scaffold. This guide provides a comprehensive overview of its core physical properties, the scientific principles behind their measurement, and the spectroscopic data that define its chemical identity, offering a critical resource for researchers and drug development professionals.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The universally recognized identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 350-92-5 | [1][3] |

| Molecular Formula | C₉H₇F₃O | [3][4][5] |

| Molecular Weight | 188.15 g/mol | [3][5] |

| Exact Mass | 188.04489933 Da | [5] |

| IUPAC Name | 1,1,1-trifluoro-3-phenylpropan-2-one | [3][5] |

| InChI Key | IAJKTOIWQHTZOS-UHFFFAOYSA-N | [3] |

| SMILES String | FC(F)(F)C(=O)Cc1ccccc1 |

Section 2: Core Physical and Thermodynamic Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. This compound is a liquid at standard temperature and pressure.

| Property | Value | Conditions |

| Appearance | Clear colorless to light yellow liquid | Ambient |

| Boiling Point | 51-52 °C | at 2 mmHg (2.67 mbar) |

| 163.0-163.5 °C | at 741 Torr (988 mbar) | |

| Density | 1.22 g/mL | at 25 °C |

| Refractive Index (n_D) | 1.444 | at 20 °C |

| Flash Point | 33 °C (91.4 °F) | Closed Cup |

| XLogP3 | 2.6 | Computed |

Boiling Point: The Impact of Pressure

The boiling point is a critical parameter for purification via distillation. The significantly different boiling points reported at atmospheric and reduced pressures highlight the compound's suitability for vacuum distillation.[6][7]

-

Expertise & Causality: High-boiling compounds, particularly those with sensitive functional groups, are often distilled under vacuum. Lowering the pressure reduces the temperature required to reach the boiling point, thereby preventing thermal decomposition that might occur at the higher atmospheric boiling point. The data indicates that a standard laboratory vacuum pump can easily achieve the pressure needed for a low-temperature distillation.

-

Protocol: Vacuum Distillation for Purity Assessment

-

Assemble a standard vacuum distillation apparatus (distilling flask, Claisen adapter, thermometer, condenser, and receiving flask). Ensure all glassware is free of defects.

-

Place the crude this compound into the distilling flask with a magnetic stir bar.

-

Apply a high-vacuum grease sparingly to all glass joints to ensure a tight seal.

-

Connect the apparatus to a vacuum pump protected by a cold trap.

-

Begin stirring and gradually reduce the pressure to the target of ~2 mmHg.

-

Gently heat the distilling flask using a heating mantle.

-

Collect the fraction that distills over at a stable temperature of 51-52 °C.

-

Once the distillation is complete, allow the apparatus to cool completely before slowly reintroducing air.

-

Caption: Workflow for vacuum distillation.

Density and Refractive Index: Purity Checkpoints

Density and refractive index are intrinsic physical properties that are highly sensitive to impurities.[1][6]

-

Trustworthiness: These parameters serve as a self-validating system for purity assessment. A measured density of 1.22 g/mL at 25 °C and a refractive index of 1.444 at 20 °C (using the 589 nm sodium D-line) are strong indicators of a pure sample.[6] Any deviation from these values suggests the presence of residual solvents or other contaminants, warranting further purification. The measurement is typically performed using a digital density meter or an Abbe refractometer, both of which provide rapid and highly accurate readings.

Flash Point and Safety

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. With a closed-cup flash point of 33 °C (91.4 °F), this compound is classified as a flammable liquid.[1][2]

-

Authoritative Grounding: This classification (Flammable Liquid, Category 3) dictates specific handling and storage protocols.[2][5] It must be stored in a designated flammables area, away from heat, sparks, open flames, and other ignition sources.[2] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Section 3: Spectroscopic Characterization Profile

Spectroscopy provides an unambiguous "fingerprint" of a molecule's structure. While specific spectra for this compound are not publicly cataloged in the search results, its structure allows for the accurate prediction of its key spectroscopic features, an essential skill for any research scientist.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

-

Expected Key Absorptions:

-

C=O (Ketone) Stretch: A very strong and sharp absorption is expected around 1760 cm⁻¹ . The presence of the adjacent electron-withdrawing CF₃ group causes a significant shift to a higher wavenumber compared to a standard alkyl ketone (typically ~1715 cm⁻¹).

-

C-F Stretches: Multiple strong, characteristic bands will appear in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium-intensity peaks will be observed in the 1450-1600 cm⁻¹ range.

-

Aromatic and Aliphatic C-H Stretches: Signals will be present just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic CH₂).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and fluorine atoms in the molecule and their connectivity.

-

¹H NMR:

-

~4.0 ppm (singlet, 2H): Corresponds to the two benzylic protons of the -CH₂- group.

-

~7.3-7.5 ppm (multiplet, 5H): Represents the five protons of the monosubstituted phenyl ring.

-

-

¹⁹F NMR:

-

A single, sharp peak is expected, as all three fluorine atoms in the CF₃ group are chemically equivalent.

-

-

¹³C NMR:

-

~190 ppm (quartet): The carbonyl carbon, split into a quartet by coupling with the three adjacent fluorine atoms.

-

~115 ppm (quartet): The trifluoromethyl carbon, showing a large one-bond carbon-fluorine coupling constant (¹J_CF).

-

~45 ppm (singlet): The methylene (-CH₂-) carbon.

-

~127-134 ppm: Multiple signals for the carbons of the phenyl ring.

-

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and provides structural clues based on its fragmentation pattern upon ionization.

-

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z 188 , corresponding to the intact molecule.

-

Key Fragments:

-

m/z 119: Resulting from the loss of the trifluoromethyl radical (•CF₃).

-

m/z 91: A very common and often base peak for benzyl-containing compounds, corresponding to the stable tropylium cation ([C₇H₇]⁺).

-

m/z 69: The trifluoromethyl cation ([CF₃]⁺).

-

-

References

- 1. 350-92-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, CasNo.350-92-5 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 5. 1,1,1-Trifluoro-3-phenyl-2-propanone | C9H7F3O | CID 222958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | 350-92-5 [chemicalbook.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Phenyl-1,1,1-Trifluoropropan-2-One

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Phenyl-1,1,1-Trifluoropropan-2-One. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, presents a detailed experimental protocol for its acquisition, and offers an in-depth interpretation of the spectral data. By integrating fundamental principles with practical insights, this guide serves as an authoritative resource for understanding the structural nuances of this fluorinated ketone through the lens of NMR spectroscopy.

Introduction: The Significance of Fluorinated Ketones and NMR Analysis

This compound, a member of the trifluoromethyl ketone family, is a compound of significant interest in medicinal chemistry and organic synthesis. The incorporation of a trifluoromethyl group (CF₃) can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the precise structural elucidation of such compounds is paramount.

¹H NMR spectroscopy stands as a cornerstone analytical technique for determining molecular structure. Its ability to probe the chemical environment of hydrogen nuclei provides invaluable information about connectivity, stereochemistry, and electronic effects within a molecule. For fluorinated compounds like this compound, ¹H NMR offers a unique window into the interactions between protons and fluorine atoms, primarily through spin-spin coupling. This guide will systematically dissect the ¹H NMR spectrum of this compound, providing the necessary theoretical framework and practical guidance for its comprehensive analysis.

Theoretical Analysis of the ¹H NMR Spectrum

The structure of this compound dictates a ¹H NMR spectrum characterized by two distinct sets of proton signals: those from the aromatic phenyl ring and those from the methylene (-CH₂-) group. The presence of the highly electronegative trifluoromethyl group and the adjacent carbonyl group significantly influences the chemical shifts and coupling patterns of these protons.

Predicted Chemical Shifts (δ)

-

Phenyl Protons (C₆H₅-): The protons on the phenyl ring are expected to resonate in the aromatic region of the spectrum, typically between δ 7.2 and 7.4 ppm. The electron-withdrawing nature of the adjacent trifluoromethyl ketone moiety will have a minor deshielding effect on these protons. Due to the free rotation around the C-C single bond, the ortho, meta, and para protons may not be distinctly resolved and could appear as a complex multiplet.

-

Methylene Protons (-CH₂-): The methylene protons are situated between the phenyl ring and the electron-withdrawing trifluoromethyl ketone group. This chemical environment leads to a significant downfield shift. The carbonyl group's deshielding cone and the inductive effect of the CF₃ group will cause these protons to resonate at approximately δ 3.8 - 4.2 ppm.

Spin-Spin Coupling and Multiplicity

The most insightful feature of the ¹H NMR spectrum of this compound is the coupling between the methylene protons and the three equivalent fluorine atoms of the trifluoromethyl group.

-

⁴J(H-F) Coupling: The coupling occurs over four bonds (H-C-C-F), a phenomenon known as long-range coupling. This interaction will split the signal of the methylene protons. Since there are three equivalent fluorine atoms (a spin I = 1/2 nucleus), the methylene proton signal will be split into a quartet (n+1 rule, where n=3, but for coupling to multiple equivalent I=1/2 nuclei, the multiplicity is 2nI+1, which for three F atoms is 231/2 + 1 = 4). The magnitude of this four-bond H-F coupling (⁴J(H-F)) is typically in the range of 2-4 Hz.[1]

-

Phenyl Proton Multiplicity: The protons on the phenyl ring will exhibit complex coupling amongst themselves (ortho, meta, and para couplings), resulting in a multiplet.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and careful selection of instrument parameters. This protocol outlines a self-validating system for obtaining reliable data.

Materials and Equipment

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes of good quality[1]

-

Pasteur pipette and bulb

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[2][3]

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[4] CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single residual solvent peak. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous. A clear, particulate-free solution is crucial for high-resolution spectra.[4]

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[1][4] Avoid any solid particles from being transferred. If necessary, filter the solution through a small cotton plug in the pipette.[1]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz spectrometer. These may require optimization based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides good signal dispersion. |

| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |

| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise ratio with the suggested sample concentration. |

| Relaxation Delay (D1) | 2 seconds | Allows for adequate relaxation of protons between scans. |

| Acquisition Time (AQ) | 4 seconds | Ensures good digital resolution. |

| Spectral Width (SW) | 20 ppm | Covers the expected chemical shift range. |

| Temperature | 298 K | Standard room temperature acquisition. |

Data Processing

-

Fourier Transformation (FT): The raw data (Free Induction Decay - FID) is converted from the time domain to the frequency domain.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

-

Integration: The relative areas under the peaks are integrated to determine the proton ratios.

Visualization of the Experimental Workflow

The process of obtaining and analyzing the ¹H NMR spectrum can be visualized as a streamlined workflow.

Caption: Experimental workflow from sample preparation to structural elucidation.

Predicted ¹H NMR Data and Spectral Interpretation

Based on the theoretical principles discussed, the following table summarizes the expected ¹H NMR data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.35 | multiplet | - | 5H | Phenyl protons (C₆H₅-) |

| ~ 4.0 | quartet | ⁴J(H-F) ≈ 2.5 Hz | 2H | Methylene protons (-CH₂-) |

Detailed Spectral Interpretation

-

The Phenyl Region (δ ~ 7.35 ppm): The integral of this multiplet will correspond to five protons, confirming the presence of a monosubstituted benzene ring. The complex nature of the multiplet arises from the small differences in chemical shifts and the various coupling constants between the ortho, meta, and para protons.

-

The Methylene Region (δ ~ 4.0 ppm): This signal, integrating to two protons, is of particular diagnostic value. Its appearance as a quartet is the definitive evidence of coupling to the three fluorine atoms of the CF₃ group. The measurement of the coupling constant, ⁴J(H-F), provides crucial information about the through-bond electronic communication in the molecule. The downfield chemical shift is a direct consequence of the proximity to the electron-withdrawing phenyl and trifluoromethyl ketone groups.

Visualization of Molecular Coupling

The key interaction defining the multiplicity of the methylene signal is the four-bond coupling to the trifluoromethyl group.

References

- 1. researchgate.net [researchgate.net]

- 2. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]

- 3. A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR spectra of fluorinated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Phenyl-1,1,1-Trifluoropropan-2-One: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Ketone

3-Phenyl-1,1,1-trifluoropropan-2-one, a specialized fluorinated ketone, has garnered considerable attention in the realms of organic synthesis and medicinal chemistry. Its unique structure, which marries a phenyl ring with a trifluoromethylated ketone core, renders it a valuable building block and a powerful tool in chemical research. The presence of the trifluoromethyl group (-CF3) is of particular importance in drug design. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a highly desirable feature in the development of novel therapeutics. This guide provides a comprehensive overview of the structural information, synthesis, spectroscopic characterization, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physicochemical and Structural Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇F₃O | [2][3] |

| Molecular Weight | 188.15 g/mol | [2][4] |

| IUPAC Name | 1,1,1-trifluoro-3-phenylpropan-2-one | [2] |

| Synonyms | Benzyl trifluoromethyl ketone, 3-Phenyl-1,1,1-trifluoroacetone | [2] |

| CAS Number | 350-92-5 | [2][3] |

| Density | 1.22 g/mL at 25 °C | [4][5] |

| Boiling Point | 51-52 °C at 2 mmHg | [4][5] |

| Refractive Index | n20/D 1.444 | [4][5] |

| SMILES | C1=CC=C(C=C1)CC(=O)C(F)(F)F | |

| InChI Key | IAJKTOIWQHTZOS-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl ring and the methylene protons adjacent to the carbonyl group. The aromatic protons would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene protons (-CH₂-) would likely appear as a singlet around δ 3.8-4.2 ppm, deshielded by the adjacent carbonyl group.

¹³C NMR: The carbon NMR spectrum would provide insights into the carbon framework. Key expected chemical shifts include the carbonyl carbon (C=O) around 190-200 ppm, the trifluoromethyl carbon (-CF₃) as a quartet (due to coupling with fluorine) around 115-125 ppm, the methylene carbon (-CH₂-) around 45-55 ppm, and the aromatic carbons in the 125-135 ppm region.

¹⁹F NMR: The fluorine NMR spectrum is particularly characteristic for this molecule and would show a singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift would be expected in the range of -70 to -80 ppm relative to a standard such as CFCl₃.[6] The wide chemical shift range and high sensitivity of ¹⁹F NMR make it an excellent tool for monitoring reactions involving this compound.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1740-1760 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the aromatic and methylene groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching vibrations (around 1100-1300 cm⁻¹). PubChem provides access to an experimental ATR-IR spectrum for this compound.[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 188. Key fragmentation pathways would likely involve the loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z 119, and cleavage at the benzylic position to produce the stable benzyl cation (C₇H₇⁺) at m/z 91.

Synthesis and Experimental Protocols

A highly effective and operationally straightforward method for the synthesis of trifluoromethyl ketones, including this compound, is through a tandem Claisen condensation followed by a retro-Claisen carbon-carbon bond cleavage reaction.[1][9][10]

Synthesis Workflow: Tandem Claisen/Retro-Claisen Reaction

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Phenylacetone

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF under a nitrogen atmosphere.

-

Addition of Reactants: A solution of phenylacetone (1.0 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise to the NaH suspension at 0 °C (ice bath).

-

Reaction: The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).

-

Washing and Drying: The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Development

The unique electronic properties of the trifluoromethyl group make trifluoromethyl ketones (TFMKs) potent inhibitors of various enzymes, particularly serine and cysteine proteases.[11][12]

Mechanism of Enzyme Inhibition

Trifluoromethyl ketones act as transition-state analogs. The highly electrophilic carbonyl carbon of the TFMK is susceptible to nucleophilic attack by a serine hydroxyl or cysteine thiol group in the active site of an enzyme. This results in the formation of a stable, covalent hemiketal or hemithioketal, respectively. This tetrahedral intermediate mimics the transition state of the enzyme-catalyzed reaction, leading to potent and often reversible inhibition.[11][13]

Caption: Mechanism of enzyme inhibition by trifluoromethyl ketones.

Neuroprotective Potential

While specific studies on the neuroprotective effects of this compound are emerging, there is a growing body of evidence supporting the neuroprotective properties of ketone bodies in general.[14][15][16] Ketones can serve as an alternative energy source for the brain, improve mitochondrial function, and reduce oxidative stress, all of which are implicated in neurodegenerative diseases.[14][17][18] The ability of the trifluoromethyl group to enhance bioavailability and target engagement suggests that trifluoromethyl ketones like this compound could be promising leads for the development of novel neuroprotective agents.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.[4][19] It is also classified as an irritant.[2]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[19][20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable molecule in modern chemical science. Its synthesis is achievable through robust and scalable methods, and its unique structural features make it a compound of high interest, particularly in the field of drug discovery. The trifluoromethyl ketone moiety serves as a potent pharmacophore for enzyme inhibition, and its potential application in the development of neuroprotective agents warrants further investigation. This guide provides a foundational understanding of this important compound, serving as a resource for researchers and scientists working at the forefront of chemical synthesis and medicinal chemistry.

References

- 1. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 2. 1,1,1-Trifluoro-3-phenyl-2-propanone | C9H7F3O | CID 222958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1,1,1-三氟-3-苯基-2-丙酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 350-92-5 [chemicalbook.com]

- 6. colorado.edu [colorado.edu]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. azom.com [azom.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Neuroprotective and disease-modifying effects of the ketogenic diet - PMC [pmc.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

A Senior Application Scientist's Technical Guide to 1,1,1-Trifluoro-3-phenyl-2-propanone

Authored For: Drug Development Professionals, Medicinal Chemists, and Organic Synthesis Researchers

Foreword: The Strategic Importance of the Trifluoromethyl Ketone Moiety

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] The trifluoromethyl (CF₃) group, in particular, has garnered significant attention for its ability to serve as a potent bioisostere, profoundly altering the steric and electronic properties of a molecule, often enhancing metabolic stability and receptor binding affinity.[3][4] Within this class, trifluoromethyl ketones (TFMKs) stand out as exceptionally valuable synthons and bioactive motifs.[3][5] Their utility stems from the powerful electron-withdrawing nature of the CF₃ group, which renders the adjacent carbonyl carbon highly electrophilic. This unique characteristic makes TFMKs excellent mimics of the tetrahedral transition state in enzymatic hydrolysis, positioning them as potent inhibitors for a range of enzymes, particularly hydrolases like esterases and proteases.[6][7]

This guide provides an in-depth technical examination of a key exemplar of this class: 1,1,1-Trifluoro-3-phenyl-2-propanone (CAS 350-92-5). We will move beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and application, providing field-proven insights for its effective utilization in research and development.

Core Physicochemical & Structural Characteristics

A foundational understanding begins with the compound's fundamental properties. These data are critical for experimental design, from solvent selection to purification and safety considerations.

| Property | Value | Source(s) |

| IUPAC Name | 1,1,1-trifluoro-3-phenylpropan-2-one | [8] |

| Molecular Formula | C₉H₇F₃O | [8][9] |

| Molecular Weight | 188.15 g/mol | [8][9] |

| Appearance | Liquid | [10] |

| Density | 1.22 g/mL at 25 °C | [10][11] |

| Boiling Point | 51-52 °C at 2 mmHg | [10] |

| Refractive Index | n20/D 1.444 | [10][11] |

| Flash Point | 33 °C (91.4 °F) - closed cup | [10] |

| SMILES String | FC(F)(F)C(=O)Cc1ccccc1 | [10] |

| InChI Key | IAJKTOIWQHTZOS-UHFFFAOYSA-N | [8][10] |

Synthesis Pathway: A Protocol for Nucleophilic Trifluoromethylation

The synthesis of TFMKs has evolved significantly, with numerous methods available.[3][5] A robust and increasingly common strategy involves the nucleophilic trifluoromethylation of esters or related carboxylic acid derivatives. This approach is favored for its relatively high yields and the availability of starting materials. Below is a representative protocol adapted from modern trifluoromethylation methodologies, such as those using fluoroform as a CF₃⁻ source.[7]

Causality of Choice: This method is highlighted because it transforms a readily available starting material (a phenylacetic acid derivative) into the high-value TFMK. The choice of a strong, non-nucleophilic base like KHMDS is critical to deprotonate the fluoroform, generating the trifluoromethyl anion (CF₃⁻) in situ without competing side reactions. The glyme solvent effectively solvates the potassium cation, enhancing the reactivity of the CF₃⁻ nucleophile.[7]

Experimental Protocol: Synthesis via Ester Trifluoromethylation

Objective: To synthesize 1,1,1-Trifluoro-3-phenyl-2-propanone from methyl phenylacetate.

Materials:

-

Methyl phenylacetate

-

Fluoroform (HCF₃) gas

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Triglyme, anhydrous

-

Hydrochloric acid (1M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet, and a septum, add KHMDS (1.2 equivalents) and anhydrous triglyme under an inert atmosphere (e.g., Argon).

-

Cooling: Cool the reaction mixture to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

-

Fluoroform Addition: Bubble fluoroform gas through the stirred solution for 20-30 minutes to ensure saturation and formation of the trifluoromethyl anion.

-

Substrate Addition: Slowly add a solution of methyl phenylacetate (1.0 equivalent) in a minimal amount of anhydrous triglyme via syringe over 15 minutes. The key is to maintain the internal temperature below -35 °C to prevent decomposition of the CF₃⁻ anion.[7]

-

Reaction Monitoring: Allow the reaction to stir at -40 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding 1M HCl at -40 °C until the solution is acidic. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. This neutralizes any remaining acid and removes water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via column chromatography on silica gel to yield 1,1,1-Trifluoro-3-phenyl-2-propanone as a liquid.

Synthesis Workflow Diagram

Caption: Figure 1: General workflow for the synthesis of the target compound.

Reactivity, Mechanism of Action, and Core Applications

The utility of 1,1,1-Trifluoro-3-phenyl-2-propanone is a direct consequence of its chemical structure. The CF₃ group's inductive effect polarizes the C=O bond, making the carbonyl carbon highly susceptible to nucleophilic attack.

Enzyme Inhibition: A Transition-State Mimic

A primary application in drug development is its role as an inhibitor of hydrolytic enzymes, such as esterases and proteases.[6][12] Many of these enzymes utilize a serine, cysteine, or threonine residue in their active site, which acts as a nucleophile to hydrolyze ester or amide bonds. The reaction proceeds through a tetrahedral transition state.

1,1,1-Trifluoro-3-phenyl-2-propanone acts as a "transition-state mimic".[7] When it enters the enzyme's active site, the nucleophilic residue (e.g., the hydroxyl group of serine) attacks the electrophilic carbonyl carbon. Instead of leading to hydrolysis, this forms a stable, covalent tetrahedral adduct, often a hemiketal or its hydrated gem-diol equivalent.[6][12] This adduct is structurally analogous to the transient, high-energy transition state of the natural substrate's hydrolysis. By forming this stable complex, the TFMK effectively traps the enzyme, inhibiting its function. This mechanism has been demonstrated for inhibitors of juvenile hormone esterase (JHE) and acetylcholinesterase (AChE).[6][12]

Caption: Figure 2: Mechanism of TFMK as a transition-state mimic inhibitor.

Synthetic Building Block

Beyond direct bioactivity, 1,1,1-Trifluoro-3-phenyl-2-propanone is a versatile building block for constructing more complex fluorinated molecules.[3][13] The activated carbonyl group and the adjacent acidic methylene protons provide two reactive handles for a variety of organic transformations, including:

-

Aldol and Knoevenagel condensations: To build larger carbon skeletons.

-

Reductive amination: To synthesize trifluoromethylated amines.

-

Heterocycle synthesis: Serving as a precursor for fluorinated pyrroles, pyridines, and other heterocyclic systems of medicinal interest.[3]

Caption: Figure 3: Key application areas stemming from the compound's reactivity.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 1,1,1-Trifluoro-3-phenyl-2-propanone is a flammable liquid and requires careful handling.[8][10][14]

GHS Hazard Information:

-

Pictograms: GHS02 (Flame)[10]

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15] Use explosion-proof electrical and lighting equipment.[14]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles and/or a face shield.[4][14]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing.[14][15]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK).[10]

-

-

Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[14] Ground and bond containers when transferring material to prevent static discharge.[14]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15]

-

Keep cool.[14]

-

Storage class for flammable liquids is appropriate.[10]

Conclusion

1,1,1-Trifluoro-3-phenyl-2-propanone is more than a mere chemical reagent; it is a strategic tool for the modern researcher. Its value is rooted in the predictable yet powerful influence of the trifluoromethyl group on the reactivity of the ketone carbonyl. This predictable reactivity allows for its rational design as a potent enzyme inhibitor and its versatile application as a building block for novel fluorinated compounds. A thorough understanding of its synthesis, mechanistic behavior, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in advancing drug discovery and chemical synthesis.

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Heterocyclic derivatives of 3-substituted-1,1,1-trifluoro-2-propanones as inhibitors of esterolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. 1,1,1-Trifluoro-3-phenyl-2-propanone | C9H7F3O | CID 222958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. 1,1,1-三氟-3-苯基-2-丙酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. scispace.com [scispace.com]

- 13. Fluorinated Building Blocks [sigmaaldrich.com]

- 14. echemi.com [echemi.com]

- 15. tcichemicals.com [tcichemicals.com]

The Ascendancy of the Trifluoromethyl Ketone: A Journey from Curiosity to Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Trifluoromethyl Ketone Moiety - A Game Changer in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the trifluoromethyl ketone (TFMK) functional group has emerged as a uniquely powerful and versatile tool. Its profound impact on the biological activity and pharmacokinetic properties of molecules has solidified its status as a privileged scaffold in drug design. The strong electron-withdrawing nature of the trifluoromethyl group dramatically enhances the electrophilicity of the adjacent carbonyl carbon, rendering it susceptible to nucleophilic attack. This inherent reactivity, coupled with the trifluoromethyl group's ability to modulate lipophilicity and metabolic stability, has made TFMKs indispensable in the development of potent and selective enzyme inhibitors. This guide will delve into the fascinating history of these remarkable compounds, from their early, challenging syntheses to the sophisticated methodologies employed today. We will explore their unique chemical properties and showcase their transformative applications in the relentless pursuit of novel therapeutics.

Part 1: A Historical Odyssey - The Dawn of Trifluoromethyl Ketones

The story of trifluoromethyl ketones is intrinsically linked to the broader narrative of organofluorine chemistry, a field that blossomed from early curiosities into a major branch of chemical science.

The Genesis of Organofluorine Chemistry

The 19th century witnessed the first forays into the world of organofluorine compounds. Early pioneers like Dumas, Péligot, and Borodin laid the groundwork, but it was the Belgian chemist Frédéric Swarts who, in the 1890s, developed the first practical methods for introducing fluorine into organic molecules. The "Swarts reaction," utilizing antimony trifluoride to exchange other halogens for fluorine, was a monumental step forward and opened the door to the synthesis of a wider array of fluorinated compounds.

The Emergence of Trifluoromethyl Ketones: A Mid-20th Century Breakthrough

While the groundwork was laid in the preceding decades, the mid-20th century marked the true beginning of trifluoromethyl ketone chemistry. A pivotal moment came in the early 1950s with the work of E. J. Bourne, M. Stacey, J. C. Tatlow, and J. M. Tedder. In their 1951 publication, they detailed the use of trifluoroacetic anhydride as a reagent for the synthesis of aromatic ketones, a significant advancement in the accessibility of these compounds.[1]

Concurrent and pioneering research by American chemists, notably Frederick G. Bordwell and his collaborators, further solidified the synthetic foundations. Their work in the 1940s and 1950s explored the reactions of organometallic reagents with trifluoroacetic acid and its derivatives. These early investigations, often fraught with the challenges of handling reactive organometallics and fluorinated compounds, were crucial in establishing the fundamental reactivity patterns that would underpin future synthetic strategies. For instance, the reaction of Grignard reagents with trifluoroacetic acid derivatives was explored as a potential route to TFMKs.[2]

Another key figure in early organometallic chemistry, Henry Gilman, whose work on organocuprates (Gilman reagents) revolutionized organic synthesis, also contributed to the broader understanding of how organometallic compounds could be used to form carbon-carbon bonds with acyl compounds, a principle applicable to the synthesis of ketones in general.[3][4][5]

These seminal studies, though perhaps not yielding the high efficiencies of modern methods, were instrumental in demonstrating the feasibility of synthesizing trifluoromethyl ketones and sparked further interest in their unique properties and potential applications.

Part 2: The Synthetic Arsenal - Modern Methods for Trifluoromethyl Ketone Preparation

The initial synthetic hurdles have been overcome by a plethora of sophisticated and efficient methods for constructing the TFMK moiety. This section will detail some of the most prominent and mechanistically insightful approaches.

Nucleophilic Trifluoromethylation: The Power of "CF3-"

The direct addition of a trifluoromethyl nucleophile to a carbonyl precursor is a cornerstone of TFMK synthesis.

The development of (trifluoromethyl)trimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, was a watershed moment. This stable, easily handled liquid serves as a potent source of the trifluoromethyl anion equivalent in the presence of a fluoride source.

Experimental Protocol: Synthesis of an Aryl Trifluoromethyl Ketone from an Ester

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the ester (1.0 equiv) and anhydrous tetrahydrofuran (THF). The exclusion of moisture is critical as TMSCF₃ can be quenched by acidic protons.

-

Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 equiv).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 equiv) as a solution in THF. The fluoride activates the silicon-carbon bond, generating the nucleophilic trifluoromethyl anion.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality in Experimental Choices:

-

Anhydrous Conditions: Essential to prevent the protonation of the transient trifluoromethyl anion.

-

Catalytic Fluoride: A substoichiometric amount is sufficient to turn over the reaction, as the fluoride ion is regenerated.

-

Acidic Workup: Necessary to hydrolyze the intermediate silyl ether and furnish the ketone.

Mechanism of Ruppert-Prakash Trifluoromethylation of an Ester

Caption: Mechanism of ester trifluoromethylation using the Ruppert-Prakash reagent.

Fluoroform (HCF₃), a potent greenhouse gas, has been ingeniously repurposed as an inexpensive and atom-economical source of the trifluoromethyl anion.[6][7][8][9][10][11] This approach requires a strong base to deprotonate the weakly acidic C-H bond.

Experimental Protocol: Trifluoromethylation of a Methyl Ester with Fluoroform

-

To a flame-dried, three-necked round-bottom flask equipped with a gas inlet, a thermometer, and a septum, add the methyl ester (1.0 equiv) and triglyme.

-

Cool the solution to -40 °C in a dry ice/acetonitrile bath.

-

Add potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv) as a solution in THF. KHMDS is a strong, non-nucleophilic base ideal for this deprotonation.

-

Bubble fluoroform gas (HCF₃) through the solution for a predetermined time or add a measured amount from a lecture bottle.

-

Stir the reaction at -40 °C for several hours, monitoring by TLC or GC-MS.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Warm to room temperature and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify by flash column chromatography.

Causality in Experimental Choices:

-

Low Temperature: Crucial to suppress the decomposition of the trifluoromethyl anion to difluorocarbene.

-

Strong, Non-nucleophilic Base: KHMDS is chosen to avoid side reactions with the ester.

-

Aprotic Solvent: Triglyme is a high-boiling polar aprotic solvent that helps to solvate the potassium cation and stabilize the trifluoromethyl anion.

From Carboxylic Acids and Their Derivatives

Direct conversion of readily available carboxylic acids to TFMKs is a highly desirable transformation.

As pioneered in the 1950s and refined over the years, the reaction of carboxylic acids or their acid chlorides with trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine remains a viable method, particularly for certain substrates.[1][12]

Mechanism of Carboxylic Acid to TFMK via TFAA

Caption: A plausible pathway for the conversion of carboxylic acids to TFMKs using TFAA.

Oxidation of Trifluoromethyl Carbinols

The oxidation of secondary alcohols containing a trifluoromethyl group is a common final step in multi-step syntheses of TFMKs. This transformation can be challenging due to the electron-withdrawing nature of the CF₃ group, which deactivates the adjacent C-H bond.

Experimental Protocol: Dess-Martin Periodinane Oxidation

-

Dissolve the trifluoromethyl carbinol (1.0 equiv) in dichloromethane (DCM).

-

Add Dess-Martin periodinane (DMP) (1.5 equiv) in one portion. DMP is a mild and selective oxidizing agent.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. This reduces the excess DMP.

-

Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting trifluoromethyl ketone by flash chromatography.

Part 3: The Unique Character of Trifluoromethyl Ketones - Properties and Reactivity

The trifluoromethyl group imparts distinctive properties to the ketone moiety.

Enhanced Electrophilicity and Hydration

The most significant consequence of the α-trifluoromethyl group is the pronounced increase in the electrophilicity of the carbonyl carbon. This makes TFMKs highly susceptible to attack by nucleophiles. In aqueous media, this electrophilicity leads to the formation of stable gem-diol hydrates.[1][13]

The equilibrium between the ketone and its hydrate is a defining characteristic of TFMKs and is crucial to their biological activity, as the hydrate can mimic the tetrahedral transition state of enzymatic reactions.[10][14]

| Ketone | Hydration Equilibrium Constant (K_hyd) |

| Acetone | 1.4 x 10⁻³ |

| Hexafluoroacetone | 1.2 x 10⁶ |

| Acetophenone | Low |

| Trifluoroacetophenone | High |

Data compiled from various sources for illustrative purposes.

Part 4: Trifluoromethyl Ketones in Action - Applications in Drug Discovery

The unique properties of TFMKs have been masterfully exploited in the design of potent and selective enzyme inhibitors for a wide range of therapeutic targets.[6][15][16]

Covalent Enzyme Inhibition: A Powerful Strategy

TFMKs are particularly effective as covalent inhibitors of serine and cysteine proteases.[7][14] The nucleophilic hydroxyl or thiol group in the enzyme's active site attacks the electrophilic carbonyl carbon of the TFMK, forming a stable hemiketal or hemithioketal adduct, respectively. This effectively inactivates the enzyme.

Mechanism of Cysteine Protease Inhibition by a TFMK

Caption: Covalent modification of a cysteine protease by a trifluoromethyl ketone.

Case Studies in Drug Development

-

SARS-CoV 3CL Protease Inhibitors: In the wake of the COVID-19 pandemic, significant research has focused on inhibiting the SARS-CoV 3CL protease, an enzyme essential for viral replication. TFMK-based inhibitors have been designed to covalently bind to the active site cysteine residue of this enzyme, showing promise as potential antiviral agents.[14]

-

Histone Deacetylase (HDAC) Inhibitors: HDACs are a class of enzymes that play a crucial role in gene expression and are important targets in cancer therapy. TFMKs can act as zinc-binding groups in HDAC inhibitors, chelating the active site zinc ion and disrupting the enzyme's function.[17][18][19] These inhibitors have shown a class-dependent mechanism of action, highlighting the nuanced interactions of TFMKs with different enzyme isoforms.[17][18][19]

| Drug Candidate/Inhibitor Class | Target Enzyme | Therapeutic Area |

| Peptidyl TFMKs | Cysteine Proteases (e.g., Cathepsins) | Cancer, Inflammatory Diseases |

| TFMK-based compounds | SARS-CoV 3CL Protease | Antiviral (COVID-19) |

| TFMK-containing molecules | Histone Deacetylases (HDACs) | Oncology |

| Dipeptidyl TFMKs | Human Leukocyte Elastase | Inflammatory Lung Diseases |

Conclusion: The Enduring Legacy and Bright Future of Trifluoromethyl Ketones

From their challenging beginnings in the mid-20th century to their current status as a cornerstone of medicinal chemistry, the journey of trifluoromethyl ketones is a testament to the power of fundamental research and the relentless pursuit of synthetic innovation. Their unique blend of reactivity and stability has provided drug discovery scientists with a powerful tool to tackle some of the most challenging biological targets. As our understanding of disease pathways deepens and the demand for more sophisticated and selective therapeutics grows, the importance of the trifluoromethyl ketone moiety is only set to increase. The ongoing development of novel synthetic methods will undoubtedly expand the accessibility and diversity of these remarkable compounds, ensuring their enduring legacy in the quest for new medicines.

References

- 1. Trifluoromethyl ketone hydration. Substituent effects of amino-groups and the hydrating properties of aqueous dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. daneshyari.com [daneshyari.com]

- 3. Gilman Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. Gilman reagent - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones [manu56.magtech.com.cn]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 14. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trifluoromethyl ketones: properties, preparation, and application. | Semantic Scholar [semanticscholar.org]

- 16. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

electrophilicity of trifluoromethyl ketones

An In-Depth Technical Guide to the Electrophilicity and Application of Trifluoromethyl Ketones

Authored by a Senior Application Scientist

Introduction: The Unique Character of the Trifluoromethyl Ketone Moiety

In the landscape of functional groups, the trifluoromethyl ketone (TFMK) stands out for its profound electrophilicity, a property that has been harnessed to create powerful tools in medicinal chemistry and organic synthesis.[1][2][3][4] The incorporation of a trifluoromethyl (CF₃) group adjacent to a carbonyl is not a subtle modification; it fundamentally alters the electronic character of the ketone, transforming it into a potent electrophile.[5] This guide provides an in-depth exploration of the core principles governing the reactivity of TFMKs, their synthesis, and their critical role as highly effective enzyme inhibitors.

The unique properties of the CF₃ group—its high electronegativity, metabolic stability, and lipophilicity—make it a valuable motif in drug design.[2][6] When appended to a ketone, the CF₃ group exerts a powerful electron-withdrawing inductive effect, which dramatically increases the partial positive charge on the carbonyl carbon. This electronic destabilization of the carbonyl group is the cornerstone of the TFMK's heightened reactivity towards nucleophiles.[5][7]

Pillar 1: Enhanced Electrophilicity and Hydrate Stability

A defining characteristic of trifluoromethyl ketones is their propensity to exist in equilibrium with their corresponding hydrate (a gem-diol) in aqueous environments.[1][8][9] Unlike typical ketones, such as acetone, where the equilibrium heavily favors the keto form, the equilibrium for TFMKs often lies significantly toward the stable hydrate.[10]

The causality for this shift is twofold:

-

Destabilization of the Keto Form : The strong inductive effect of the three fluorine atoms withdraws electron density from the carbonyl carbon, making it exceptionally electron-deficient and thus more susceptible to nucleophilic attack.[10]

-

Stabilization of the Hydrate Form : The same electron-withdrawing CF₃ group stabilizes the resulting tetrahedral gem-diol through anomeric interactions and by reducing electron density on the central carbon, which in turn strengthens the O-H bonds.[10] This stabilization of the hydrate is a crucial factor that contributes to the overall favorable equilibrium.[10]

This phenomenon is not merely a chemical curiosity; it is central to the mechanism by which TFMKs inhibit enzymes. The hydrate form can act as a potent hydrogen-bond donor, interacting with biomolecules in unique ways.[11]

Quantitative Comparison of Hydration

To illustrate the electronic impact of trifluoromethyl groups, consider the hydration equilibrium of acetone versus hexafluoroacetone.

| Compound | Equilibrium Position | Rationale |

| Propanone (Acetone) | Favors keto form | Alkyl groups are weakly electron-donating, stabilizing the carbonyl. |

| Hexafluoroacetone | Favors hydrate form | The two CF₃ groups strongly destabilize the carbonyl, making hydration highly favorable.[10] |

The diagram below illustrates the fundamental nucleophilic attack on a TFMK, leading to the formation of a stable tetrahedral intermediate, which is the basis for both hydrate formation and covalent enzyme inhibition.

Caption: Mechanism of nucleophilic addition to a TFMK.

Pillar 2: Application as Covalent Enzyme Inhibitors

The exceptional electrophilicity of TFMKs makes them a privileged class of reversible covalent inhibitors, particularly for serine and cysteine proteases, as well as certain metalloenzymes like histone deacetylases (HDACs).[5][7][12][13]

Mechanism of Action: Transition-State Analogy

The inhibitory power of TFMKs stems from their ability to act as transition-state analogues.[7] In serine and cysteine proteases, a key step in peptide bond hydrolysis is the nucleophilic attack of a serine hydroxyl or cysteine thiol group on the substrate's carbonyl carbon, forming a transient tetrahedral intermediate.

A TFMK inhibitor is designed to mimic this substrate. When it enters the enzyme's active site, the highly electrophilic carbonyl carbon is readily attacked by the catalytic serine or cysteine residue.[12] This attack forms a stable covalent hemiketal or hemithioketal, respectively.[12] This adduct is structurally analogous to the fleeting transition state of the natural reaction but is far more stable, effectively trapping the enzyme in an inactive state.[7][12]

Many TFMK inhibitors exhibit a slow-binding mechanism, characterized by an initial weak binding event followed by the slower covalent modification, resulting in a tightly bound enzyme-inhibitor complex and a prolonged duration of action.[5][8][12]

Caption: Kinetic model of slow-binding inhibition by a TFMK.

Case Study: TFMKs as HDAC Inhibitors

Trifluoromethyl ketones also serve as potent zinc-binding groups for inhibiting metalloenzymes like HDACs.[8] In an aqueous environment, the TFMK hydrate (gem-diol) is presumed to chelate the active site Zn²⁺ ion through bidentate coordination from its two hydroxyl groups.[8] However, a significant challenge for TFMK-based drugs is their metabolic lability; they are often rapidly reduced to inactive trifluoromethyl alcohols in vivo.[9][14] Recent research has focused on designing next-generation inhibitors, such as trifluoropyruvamides (TFPAs), which incorporate an additional electron-withdrawing group to further stabilize the hydrate form and prevent this metabolic reduction.[9][14]

Pillar 3: Synthetic Methodologies

The synthesis of trifluoromethyl ketones is a critical area of research, with numerous methods developed to introduce the trifluoroacetyl group [C(O)CF₃].[1][3] These strategies can be broadly categorized into nucleophilic trifluoromethylation, electrophilic-type reactions, and oxidation of precursor alcohols.

Key Synthetic Strategies

| Strategy | Description | Key Reagents | Reference |

| Nucleophilic Trifluoromethylation | The most common approach, involving the addition of a "CF₃⁻" synthon to a carboxylic acid derivative like an ester, acid chloride, or Weinreb amide. | Ruppert-Prakash reagent (TMSCF₃), Fluoroform (HCF₃) with a strong base (KHMDS). | [1][15][16][17][18] |

| Oxidation | Oxidation of the corresponding secondary trifluoromethyl alcohol to the ketone. | Various oxidizing agents (e.g., PCC, Swern oxidation). | [1] |

| Photoredox Catalysis | Modern methods that use visible light to generate trifluoroacetonyl radicals from precursors like halotrifluoroacetones, which then react with alkenes. | fac-[Ir(ppy)₃], bromotrifluoroacetone. | [6][19][20] |

| Cross-Coupling Reactions | Palladium- or Nickel-catalyzed coupling of (het)aryl boronic acids or aldehydes with a trifluoroacetyl source. | Pd catalysts, Ni/photoredox dual catalysis. | [21][22] |

Self-Validating Experimental Protocol: Nucleophilic Trifluoromethylation of an Ester

This protocol describes a trusted method for synthesizing an aryl trifluoromethyl ketone from a methyl ester using fluoroform (HCF₃) as the trifluoromethyl source, a method noted for its operational simplicity and use of an inexpensive reagent.[16][18]

Objective: To synthesize 1-(naphthalen-2-yl)-2,2,2-trifluoroethan-1-one from methyl 2-naphthoate.

Materials:

-

Methyl 2-naphthoate

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Fluoroform (HCF₃, HFC-23) gas

-

Triglyme (anhydrous)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Anhydrous MgSO₄

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a septum, add methyl 2-naphthoate (1.0 mmol, 1.0 equiv) and KHMDS (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous triglyme (5.0 mL) via syringe.

-

Cooling: Cool the resulting suspension to -40 °C using an acetonitrile/dry ice bath.

-

Fluoroform Addition: Bubble fluoroform gas (HCF₃, 1.1 equiv) through the stirred suspension for 10-15 minutes. The progress can be monitored by observing the consumption of gas.

-

Reaction Monitoring (Self-Validation): The reaction is typically complete within 1-2 hours. To validate, a small aliquot can be carefully quenched with NH₄Cl(aq) and extracted with ethyl acetate. Analysis of the organic layer by ¹⁹F NMR will show a characteristic signal for the TFMK product and the disappearance of starting material can be tracked by TLC or GC-MS.

-

Quenching: Upon completion, carefully quench the reaction at -40 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure trifluoromethyl ketone.

Expected Outcome: This procedure provides the desired trifluoromethyl ketone in good yield (typically >70%), with the purity confirmed by NMR spectroscopy and mass spectrometry.[16][18]

Conclusion and Future Outlook

The potent , driven by the intense inductive effect of the CF₃ group, establishes them as exceptionally valuable motifs in modern chemistry. Their ability to form stable tetrahedral adducts with nucleophiles is the foundation for their use as powerful, often reversible, covalent enzyme inhibitors that mimic the transition states of enzymatic reactions. While challenges such as metabolic instability remain, ongoing innovations in synthetic methodology and inhibitor design are continually expanding their applicability. The development of photoredox-catalyzed syntheses and the rational design of metabolically robust analogues ensure that trifluoromethyl ketones will remain at the forefront of research in drug discovery and chemical biology for the foreseeable future.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 7. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]

- 9. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 22. pubs.acs.org [pubs.acs.org]

The Fluorine-Enol Liaison: A Technical Guide to Keto-Enol Tautomerism in Fluorinated Ketones

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, a phenomenon keenly exploited in medicinal chemistry and materials science.[1][2][3][4][5][6] This guide provides an in-depth exploration of keto-enol tautomerism, with a specific focus on how the unique electronic properties of fluorine modulate this fundamental equilibrium in ketones. We will delve into the underlying principles governing tautomerism, the profound influence of fluorination on enol stability, and the spectroscopic techniques essential for characterizing these dynamic systems. By synthesizing theoretical concepts with practical experimental insights, this document serves as a comprehensive resource for professionals seeking to understand and manipulate the keto-enol equilibrium in the design of novel fluorinated compounds.

Introduction: The Dynamic Equilibrium of Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[7][8] This is not a resonance phenomenon but a true isomerism involving the migration of a proton and the rearrangement of pi bonds.[8] In most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more thermodynamically stable keto form, primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[9]

However, the position of this equilibrium is not static. It is a dynamic process influenced by a variety of factors including substitution, conjugation, intramolecular hydrogen bonding, and aromaticity.[7] For instance, in β-dicarbonyl compounds, the enol form is significantly stabilized through conjugation and the formation of a six-membered intramolecular hydrogen-bonded ring, often making it the predominant tautomer.[7][9][10]

The ability to control and predict the keto-enol equilibrium is of paramount importance in drug discovery and development. The specific tautomeric form of a molecule can dictate its shape, polarity, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets, metabolic stability, and pharmacokinetic profile.[2][3][4][6]

The Fluorine Effect: A Paradigm Shift in Enol Stability

The introduction of fluorine, the most electronegative element, into a ketone profoundly alters the keto-enol equilibrium, often dramatically shifting it towards the enol form.[11][12] This "fluorine effect" is a culmination of several electronic factors that destabilize the keto tautomer while simultaneously stabilizing the enol tautomer.

Destabilization of the Keto Tautomer

The strong electron-withdrawing inductive effect of fluorine atoms positioned on the α-carbon significantly destabilizes the adjacent carbonyl group of the keto form.[11][12] This is due to the unfavorable electrostatic interaction between the electron-deficient carbonyl carbon and the highly electronegative fluorine atoms. Computational studies have quantified this destabilization, showing a significant increase in the energy of the keto tautomer upon fluorination.[11]

Stabilization of the Enol Tautomer

Conversely, fluorination provides multiple stabilizing interactions for the enol tautomer. The primary stabilizing force is a hyperconjugative interaction between the π-system of the enol's carbon-carbon double bond and the antibonding (σ) orbitals of the adjacent C-F bonds (π → σCF).[11][12] This interaction delocalizes electron density from the double bond into the C-F antibonding orbitals, resulting in a net stabilization of the enol form. The extent of this stabilization is dependent on the orbital overlap, which is influenced by the geometry of the molecule.[11][12]

In cyclic systems, the preference for the enol tautomer is even more pronounced, particularly in smaller rings.[11][12] This is in stark contrast to non-fluorinated cyclic ketones, where ring strain generally disfavors the formation of an endocyclic double bond in the enol form.[11] The powerful stabilizing effect of fluorine-driven hyperconjugation can override the destabilizing effects of ring strain.[11][12]

Synthesis of Fluorinated Ketones

The study of keto-enol tautomerism in fluorinated ketones necessitates reliable synthetic methods to access these compounds. Several strategies have been developed, broadly categorized into electrophilic and nucleophilic fluorination, as well as methods involving the introduction of fluoroalkyl groups.

Electrophilic Fluorination

Direct fluorination of a ketone or its enol/enolate equivalent using an electrophilic fluorine source is a common approach. Reagents like Selectfluor® (F-TEDA-BF4) are widely used for this purpose.[1][13][14] The mechanism typically involves the attack of the enol or enolate on the electrophilic fluorine atom.[1][13] The reaction conditions can be tuned to achieve mono- or di-fluorination.[1][13]